molecular formula C5H8Na4O11P2 B189784 alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt CAS No. 113599-17-0

alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt

Cat. No.: B189784
CAS No.: 113599-17-0
M. Wt: 398.02 g/mol
InChI Key: NOGFWTMOJJPOTG-HPORTLBWSA-J
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Description

α-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt (CAS: 113599-17-0) is a phosphorylated ribose derivative with phosphate groups at the 1 and 5 positions of the ribose backbone. It is widely used in biochemical research, particularly in studies involving carbohydrate metabolism, enzyme kinetics, and nucleotide synthesis . The tetrasodium salt form enhances water solubility, making it suitable for in vitro assays and cell-free systems . Its synthesis involves phosphorylation using 3-phosphoglyceryl phosphate as a donor, a reaction shared with glucose-1,6-bisphosphate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt typically involves the phosphorylation of a suitable precursor molecule. The reaction conditions often include the use of phosphorylating agents such as phosphorus oxychloride or phosphorus pentachloride in the presence of a base like sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale phosphorylation reactions using automated reactors. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pH, and reactant concentrations. The final product is typically purified using techniques like crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Decomposition Reactions

PRibP exhibits pH-dependent instability, decomposing into distinct products under acidic or alkaline conditions.

Acidic Conditions

PRibP hydrolyzes to ribose 5-phosphate and inorganic phosphate (Pi_i) :

PRibPRibose 5 phosphate Pi\text{PRibP}\rightarrow \text{Ribose 5 phosphate P}_i

Alkaline Conditions

Alkaline hydrolysis of PRPP (phosphoribosyl pyrophosphate) generates PRibP alongside intermediates like 5-phosphoribosyl 1,2-cyclic phosphate :

PRPP5 phosphoribosyl 1 2 cyclic phosphatePRibP ribose 5 phosphate Pi\text{PRPP}\rightarrow \text{5 phosphoribosyl 1 2 cyclic phosphate}\rightarrow \text{PRibP ribose 5 phosphate P}_i

Table 2: Decomposition Pathways

ConditionReactantsProductsStability
AcidicPRibP, H+^+Ribose 5-phosphate, Pi_iLow (< pH 5)
AlkalinePRPP, OH^-PRibP, ribose 5-phosphate, Pi_iModerate (pH 8–10)

Phosphorolysis and Substitution Reactions

PRibP participates in phosphorolysis and substitution reactions, enabling nucleotide metabolism and derivative synthesis.

Phosphorolysis

AMP phosphorylase catalyzes the phosphorolysis of deoxyribonucleoside 5′-monophosphates (dNMPs) to produce 2-deoxyribosyl 1,5-bisphosphate :

dNMP PiNucleobase 2 deoxyribosyl 1 5 bisphosphate\text{dNMP P}_i\rightarrow \text{Nucleobase 2 deoxyribosyl 1 5 bisphosphate}

Substitution Reactions

Phosphorylation methods facilitate the synthesis of nucleotide derivatives. For example, unprotected nucleosides undergo phosphorylation to form 5′-diphosphates, which are extended to triphosphate γ-esters . These reactions often use phosphorus oxychloride or acyl chlorides as reagents.

Table 3: Substitution Reaction Examples

SubstrateReagentProductApplication
RibonucleosidePhosphorus oxychloride5′-Diphosphate derivativeNucleotide analog synthesis
5′-DiphosphateAcyl chloridesTriphosphate γ-esterReceptor activity studies

Stability and Reactivity Considerations

  • Thermal Stability : PRibP degrades at elevated temperatures, necessitating storage at −20°C .

  • pH Sensitivity : Optimal stability is observed near neutral pH (6–7) .

Scientific Research Applications

Biochemical Applications

  • Nucleotide Metabolism
    • Alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt plays a crucial role as an intermediate in nucleotide metabolism. It is involved in the synthesis of ribonucleotides, which are essential for RNA synthesis and cellular functions related to genetic material .
  • Enzymatic Reactions
    • The compound serves as a substrate for various enzymes involved in metabolic pathways. For example, it is utilized by ribose 1,5-bisphosphate phosphokinase, which catalyzes the conversion of ribose 1,5-bisphosphate to 5-phospho-alpha-D-ribose 1-diphosphate .
  • Metabolic Regulation
    • It acts as a regulator in the glycolytic pathway by influencing the activity of phosphofructokinase, thereby affecting glucose metabolism and energy production in cells .

Case Study: Cancer Metabolism

A study highlighted the role of ribosyl 1,5-bisphosphate in liver cancer cells. The compound was shown to regulate glycolytic flux and gluconeogenesis under different metabolic conditions. This suggests potential therapeutic applications in targeting metabolic pathways in cancer treatment .

Case Study: Enzyme Kinetics

Research on enzyme kinetics revealed that ribosyl 1,5-bisphosphate enhances the activity of certain enzymes critical for nucleotide synthesis. This finding supports its use in studies aimed at understanding enzyme regulation and metabolic control mechanisms .

Industrial Applications

  • Pharmaceutical Development
    • The compound is used in drug formulation and development due to its role in nucleotide synthesis. It can be a precursor for creating nucleotide analogs that may have therapeutic benefits .
  • Biotechnology
    • In biotechnology, this compound is employed in cell culture media to support the growth of cells that require nucleotides for proliferation and function .
  • Diagnostics
    • Its utility extends to diagnostic applications where it can serve as a biomarker or reagent in assays that measure metabolic activity or enzyme function related to nucleotide metabolism .

Data Table: Comparative Analysis of Applications

Application AreaDescriptionKey Findings/Notes
Nucleotide MetabolismIntermediate in RNA synthesisEssential for cellular functions
Enzymatic ReactionsSubstrate for ribose 1,5-bisphosphate phosphokinaseInfluences metabolic pathways
Cancer MetabolismRegulates glycolytic fluxPotential therapeutic target
Pharmaceutical DevelopmentPrecursor for nucleotide analogsImportant for drug formulation
BiotechnologyUsed in cell culture mediaSupports growth requiring nucleotides
DiagnosticsBiomarker/reagent in assaysMeasures metabolic activity

Mechanism of Action

The mechanism by which alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt exerts its effects involves its ability to participate in phosphorylation and dephosphorylation reactions. These reactions are crucial in various biochemical pathways, including signal transduction and energy transfer. The compound can act as a phosphate donor or acceptor, influencing the activity of enzymes and other proteins involved in these pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

D-Ribose-5-Phosphate Disodium Salt (CAS: 18265-46-8)

  • Structural Differences : Contains a single phosphate group at the 5-position of ribose (vs. bisphosphorylation at 1 and 5 positions in the tetrasodium salt) .
  • Functional Role : Central to the pentose phosphate pathway, generating NADPH and ribose-5-phosphate for nucleotide synthesis .
  • Physical Properties: Property D-Ribose-5-Phosphate Disodium Salt α-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt Purity ≥85% (titration) Minimum purity specified (vendor-dependent) Solubility Highly water-soluble Highly water-soluble due to tetrasodium form pH (1% solution) 6.5–7.5 Not explicitly stated

D-Ribulose 1,5-Bisphosphate Sodium Salt (RuBP, CAS: 14689-84-0)

  • Structural Differences : Ketose sugar (ribulose) with bisphosphorylation at 1 and 5 positions (vs. aldose ribose in the tetrasodium salt) .
  • Functional Role : Critical in the Calvin cycle for CO₂ fixation in photosynthesis, enabling the conversion of ribulose-1,5-bisphosphate to 3-phosphoglycerate .
  • Applications : Used in plant biology research and enzymatic studies of RuBisCO .

Tetrasodium Pyrophosphate (Na₄P₂O₇, CAS: 7722-88-5)

  • Structural Differences: Inorganic pyrophosphate ion (P₂O₇⁴⁻) with four sodium counterions (vs. organic ribose bisphosphate) .
  • Functional Role : Acts as a buffering agent, emulsifier, and chelator in food processing (e.g., cheese production) and industrial applications .
  • Toxicity : Oral toxicity approximately twice that of table salt, limiting its use in biological systems .

Functional and Biochemical Comparisons

Enzymatic Interactions

  • α-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt participates in phosphorylation reactions involving 3-phosphoglyceryl phosphate as a donor, similar to glucose-1,6-bisphosphate .
  • D-Ribulose 1,5-Bisphosphate is a substrate for RuBisCO in photosynthetic organisms, unlike the ribose derivative, which lacks direct involvement in CO₂ fixation .

Metabolic Pathways

  • The tetrasodium salt is implicated in nucleotide precursor synthesis, whereas D-Ribose-5-Phosphate Disodium Salt feeds into the pentose phosphate pathway for NADPH production .

Stability and Handling Considerations

  • α-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt requires storage at –20°C to prevent hydrolysis of phosphate groups .
  • D-Ribulose 1,5-Bisphosphate is labile at high temperatures, necessitating cold-chain logistics for experimental use .
  • Tetrasodium pyrophosphate remains stable under high-heat conditions (e.g., cheese processing at 82°C) .

Biological Activity

Alpha-D-Ribose 1,5-bis(phosphate) tetrasodium salt is a significant compound in biochemical research, particularly in studies related to metabolic pathways, enzyme kinetics, and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and implications in various fields of study.

Chemical Structure and Properties

This compound has the molecular formula C5_5H8_8Na4_4O11_{11}P2_2 and a molecular weight of 398.02 g/mol. The compound features a ribose sugar backbone with two phosphate groups, which are crucial for its biological functions. The presence of these phosphate groups allows the compound to participate in phosphorylation and dephosphorylation reactions, essential for cellular signaling and metabolism.

The biological activity of this compound is primarily attributed to its role as a substrate for various enzymes involved in nucleotide synthesis and energy metabolism. It acts as a cofactor in redox reactions and influences cellular metabolism by modulating enzyme activity and cellular signaling pathways.

Key Mechanisms Include:

  • Enzyme Interaction : The compound interacts with enzymes such as phosphopentomutase and ribosyl 1-phosphate 5-kinase, facilitating the conversion of ribose-1-phosphate into more complex nucleotides .
  • Phosphorylation Reactions : Its phosphate groups are involved in critical phosphorylation processes that regulate metabolic pathways, including those related to nucleotide salvage pathways .
  • Cell Signaling : By influencing the activity of P2Y receptors, it plays a role in mediating cellular responses to extracellular signals .

Biological Applications

The compound has been investigated for various applications across different fields:

  • Biochemical Research : It is widely used as a reagent in organic synthesis and analytical chemistry, particularly in studies involving metabolic pathways and enzyme kinetics.
  • Medical Research : this compound is being explored for its potential therapeutic effects, particularly in drug formulations aimed at enhancing energy metabolism in tissues .
  • Industrial Applications : It serves as a stabilizer in biochemical product formulations and is utilized in the production of various biochemicals.

Case Studies and Research Findings

Several studies highlight the biological significance of alpha-D-Ribose 1,5-bis(phosphate):

  • Metabolic Pathway Analysis :
    • Research indicates that ribose-1-phosphate must be transformed into 5-phosphoribosyl 1-pyrophosphate (PRPP) through enzymatic reactions involving alpha-D-Ribose 1,5-bis(phosphate), underscoring its role in purine and pyrimidine nucleotide salvage pathways .
  • P2Y Receptor Activity :
    • Studies have shown that derivatives of ribose bisphosphates can act as selective agonists or antagonists at P2Y receptors, influencing cellular signaling mechanisms related to calcium mobilization and phospholipase C activation .
  • Therapeutic Potential :
    • Investigations into the compound's effects on energy metabolism suggest it may enhance ATP production in muscle tissues, indicating potential applications in treating conditions like chronic fatigue syndrome or heart disease .

Data Table: Biological Activity Overview

Biological Activity Description
Enzyme InteractionActs as a substrate for key enzymes like phosphopentomutase
PhosphorylationParticipates in phosphorylation reactions critical for metabolism
Cell SignalingModulates activity at P2Y receptors influencing intracellular signaling
Therapeutic ApplicationsPotential use in enhancing energy metabolism and treating metabolic disorders

Q & A

Basic Research Questions

Q. What is the role of alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt in carbon fixation pathways, and how can its activity be experimentally validated?

  • The compound acts as a critical intermediate in the Calvin cycle, facilitating CO₂ fixation by reacting with ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) to produce two molecules of 3-phosphoglycerate . To validate its activity, researchers can use isotopic labeling (e.g., ¹⁴CO₂) in photosynthesis assays, followed by HPLC or TLC to quantify product formation. Enzyme activity can be measured spectrophotometrically by coupling reactions with NADH-dependent enzymes .

Q. How should this compound be prepared for in vitro studies to ensure solubility and stability?

  • Use phosphate-buffered saline (pH 6.6–7.4) for aqueous solutions. For non-aqueous systems, dissolve in DMSO (≤10% v/v) and mix with biocompatible carriers like Tween 80 or PEG300. Example formulation: 25 mg/mL stock in DMSO diluted with saline (85%) and Tween 80 (5%) for in vivo studies . Avoid prolonged storage; prepare fresh solutions to minimize hydrolysis.

Q. What methods are recommended for assessing the purity of this compound in research-grade batches?

  • Purity can be confirmed via TLC (≥99% by TLC) and HPLC with UV detection at 260 nm. For phosphate content analysis, use colorimetric assays with trichloroacetic acid (10%) and ferric chloride (0.1%) to precipitate interfering proteins, followed by spectrophotometric quantification at 700 nm . Batch-to-batch variability should be monitored using mass spectrometry (MS) for molecular weight validation .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?

  • Store lyophilized powder at –20°C in airtight, light-resistant containers. In solution, stability decreases above pH 7.0; use buffered solutions (pH 6.0–6.6) for short-term storage (≤24 hours). Avoid freeze-thaw cycles and exposure to oxidizing agents, which degrade the phosphate groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enzyme kinetic data involving this compound?

  • Contradictions in KmK_m or VmaxV_{max} values may arise from:

  • Batch variability : Ensure consistent salt content (e.g., tetrasodium vs. disodium salts) and request peptide content analysis if TFA residues are present .
  • Interference from co-solvents : Use dialysis or size-exclusion chromatography to remove DMSO or detergents before assays .
  • Substrate inhibition : Test lower concentration ranges (0.1–1 mM) to avoid non-linear kinetics .

Q. What experimental strategies are effective for studying the compound’s interaction with redox-sensitive enzymes like NADPH-dependent reductases?

  • Use stopped-flow spectroscopy to monitor real-time redox changes. Pre-incubate the compound with NADPH tetrasodium salt (0.1–1 mM) in oxygen-free buffers (e.g., argon-purged 0.2 M phosphate buffer, pH 6.6). Measure absorbance changes at 340 nm (NADPH depletion) or 420 nm (flavin cofactor transitions) .

Q. How can isotopic labeling (e.g., ¹³C or ³²P) of this compound improve metabolic flux analysis in photosynthetic organisms?

  • Synthesize ¹³C-labeled derivatives via enzymatic phosphorylation of ¹³C-ribose using ATP and ribokinase. Track label incorporation into downstream metabolites (e.g., glyceraldehyde-3-phosphate) using NMR or LC-MS . For ³²P labeling, validate radiation safety protocols and use autoradiography to map phosphate transfer pathways .

Q. What are the challenges in simulating the compound’s behavior in vivo, and how can they be addressed?

  • Compartmentalization issues : Use membrane-permeable analogs or microinjection in model systems (e.g., chloroplasts isolated from Arabidopsis).
  • Degradation by phosphatases : Inhibit endogenous phosphatases with sodium fluoride (10 mM) or okadaic acid (1 µM) during experiments .
  • Quantitative imaging : Employ fluorescent probes (e.g., ribose-binding protein fusions) for spatial tracking in live cells .

Q. Methodological Considerations Table

Parameter Recommendation Evidence
Purity Assessment TLC (≥99%), HPLC-UV (260 nm), MS validation
Storage –20°C (lyophilized), pH 6.0–6.6 (short-term)
Enzyme Assays 0.1–1 mM substrate, NADPH coupling at 340 nm
In Vivo Formulation DMSO/saline/Tween 80 (10:5:85) for IP/IV delivery

Properties

IUPAC Name

tetrasodium;[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O11P2.4Na/c6-3-2(1-14-17(8,9)10)15-5(4(3)7)16-18(11,12)13;;;;/h2-7H,1H2,(H2,8,9,10)(H2,11,12,13);;;;/q;4*+1/p-4/t2-,3-,4-,5-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGFWTMOJJPOTG-HPORTLBWSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Na4O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90554769
Record name Tetrasodium 1,5-di-O-phosphonato-alpha-D-ribofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113599-17-0
Record name Tetrasodium 1,5-di-O-phosphonato-alpha-D-ribofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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